molecular formula C₁₇H₁₈N₄O₈S B1153148 Δ2-Cefuroxime Methyl Ester

Δ2-Cefuroxime Methyl Ester

Cat. No.: B1153148
M. Wt: 438.41
Attention: For research use only. Not for human or veterinary use.
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Description

Δ2-Cefuroxime Methyl Ester is a high-purity chemical standard provided for non-clinical research and development applications. This compound is an ester derivative of Cefuroxime, a second-generation cephalosporin antibiotic. Cefuroxime and its derivatives act as bactericidal agents by inhibiting bacterial cell wall synthesis. They achieve this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of cell wall formation, ultimately leading to cell lysis . As a methyl ester analog, this compound is primarily valued in pharmaceutical analytics as a critical reference material. It is used in the development and validation of stability-indicating analytical methods, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . These methods are essential for monitoring the stability of pharmaceutical products, identifying isomeric impurities, and quantifying major degradants that can affect drug efficacy and safety . Researchers utilize this compound to distinguish it from other related substances, such as the Δ3-isomer, whose formation can dramatically lower antibacterial activity . The product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₇H₁₈N₄O₈S

Molecular Weight

438.41

Synonyms

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid Methyl Ester

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Salts as Phase-Transfer Catalysts

The efficacy of quaternary ammonium salts in preventing Δ3→Δ2 isomerization during cefuroxime methyl ester synthesis has been extensively documented. Wang et al. demonstrated that TBA+HSO4− outperforms TBA+I−, achieving 100% Δ3-isomer selectivity at molar ratios ≥0.35. This contrasts sharply with TBA+I−, which permits 8–10% Δ2-isomer formation under identical conditions. The sulfate counterion’s dual role as a weak base and nucleophile stabilizes the cefuroxime enolate intermediate, disfavoring ring contraction to the Δ2-form.

Table 1: Impact of Catalyst Selection on Isomerization

CatalystMolar Ratio (Catalyst:Cefuroxime)Δ2-Isomer (%)Yield (%)
TBA+HSO4−0.35092
TBA+I−0.35885
None2267

Data adapted from Wang et al. (1993) and EPO Patent EP1409492.

Solvent Systems and Reaction Kinetics

Optimal solvent selection critically influences reaction efficiency and isomerization rates. Polar aprotic solvents like N,N-dimethylacetamide (DMA) suppress protonation at C-2, thereby stabilizing the Δ3-configuration. Comparative studies reveal that DMA reduces Δ2-isomer content to <5% versus 12–15% in N,N-dimethylformamide (DMF). However, prolonged reaction times (>12 hours) in DMA at 40°C can paradoxically increase isomerization due to thermal degradation.

Esterification Methodologies and Process Optimization

Direct Alkylation of Cefuroxime Sodium

The canonical method involves reacting cefuroxime sodium with methyl iodide in DMA at 25–30°C. Lee et al. optimized this protocol by introducing cesium carbonate as a co-base, achieving 89% esterification with 2.1% Δ2-isomer. The larger cesium ion enhances enolate solubility, reducing side reactions. However, scalability remains limited by cesium’s cost and the need for rigorous moisture control.

Acid-Catalyzed Esterification

Alternative approaches employ acid catalysis, though these risk β-lactam ring degradation. Shigeto et al. reported a 34% conversion using in situ generated HBr from 1-bromoethyl acetate, but Δ2-isomer content reached 8%. Recent innovations utilize solid acid resins (e.g., Amberlyst-15), which confine proton activity to the resin surface, curtailing isomerization to 3.5% while enabling catalyst reuse.

Comparative Analysis of Industrial-Scale Processes

Phase-Transfer Catalysis (PTC)

Industrial protocols favor PTC for its operational simplicity. A 2020 pilot-scale study achieved 94% yield and 0.5% Δ2-isomer using 0.4 equivalents of TBA+HSO4− in acetonitrile. The process’s exothermicity necessitates precise temperature control (±2°C), as excursions above 35°C promote isomerization.

Enzymatic Esterification

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) in non-aous media. While avoiding chemical catalysts, these systems currently achieve only 45–50% conversion with 6% Δ2-isomer, limited by enzyme denaturation at high substrate concentrations.

Degradation Pathways and Byproduct Formation

Hydrolytic Degradation

The Δ2-isomer exhibits heightened susceptibility to hydrolysis at pH >7.0, forming cefuroxime acid and methanol. Accelerated stability studies (40°C/75% RH) show Δ2-ester degradation follows first-order kinetics (k = 0.12 day−1) versus 0.04 day−1 for the Δ3-form.

Thermal Isomerization

Above 50°C, Δ3→Δ2 isomerization proceeds via a retro-Michael mechanism, with activation energy (Ea) of 85 kJ/mol. This necessitates strict temperature control during solvent removal and lyophilization.

Regulatory and Industrial Considerations

Current Good Manufacturing Practice (cGMP) guidelines mandate Δ2-isomer levels <1.0% in active pharmaceutical ingredients (APIs). Achieving this threshold requires coupling TBA+HSO4− catalysis with chromatographic polishing (e.g., preparative HPLC). Lifecycle assessments highlight PTC’s superiority, with 23% lower solvent waste versus traditional base-mediated methods .

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